D-erythro-Sphingosine C-15
Overview
Description
D-erythro-Sphingosine C-15 is an amino alcohol.
Scientific Research Applications
Synthesis and Chemical Properties : A study by Sa-ei and Montgomery (2009) describes the nickel-catalyzed reductive coupling of α-aminoaldehydes with silyl alkynes, enabling an efficient synthesis of D-erythro-sphingosine.
Agricultural Applications : Takahiro Noda and colleagues (2011) identified the potential of D-erythro-C14-Sphingosine as an adjuvant for fungal pesticides, highlighting its role in accelerating germination and supporting fungal infection in agriculture Noda, Meguri, Iimure, Ono, Araki (2011).
Medical Research - Platelet Inhibition : The use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets was explored, revealing its potential in medical research, particularly in blood-related disorders Khan, Mascarella, Lewin, Wyrick, Carroll, Hannun (1990).
Synthesis from D-Glucosamine : Shinozaki, Mizuno, and Masaki (1996) demonstrated a synthesis method of D-erythro-Sphingosine from D-glucosamine, contributing to the efficient production and availability of this compound Shinozaki, Mizuno, Masaki (1996).
Inhibition of Osteoclastogenesis : Research by Hyung Joon Kim and others (2007) showed that N,N-Dimethyl-d-erythro-sphingosine inhibits the differentiation of bone marrow macrophages to osteoclasts, indicating its potential in the treatment of bone-related diseases Kim, Lee, Chang, Kim, Hong, Lee, Ryu, Kim (2007).
Cancer Research : A study by Ahn et al. (2018) evaluated the chemotherapeutic and cancer-protective properties of D-erythro-sphingosine in a human breast epithelial cell culture system, highlighting its potential in cancer treatment and prevention Ahn, Yang, Hsieh, Sun, Chang, Schroeder (2018).
Enzymatic Synthesis and Brain Research : Igarashi and Hakomori (1989) studied the enzymatic synthesis of N,N-dimethyl-sphingosine, demonstrating the presence of N-methyltransferase in mouse brain, which is significant for neurological research Igarashi, Hakomori (1989).
Properties
IUPAC Name |
(E,2S)-2-aminopentadec-4-ene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYZIHZCLRSR-BVEOJVQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C([C@H](CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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